molecular formula C13H10O5 B12630399 3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid CAS No. 920525-93-5

3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid

Cat. No.: B12630399
CAS No.: 920525-93-5
M. Wt: 246.21 g/mol
InChI Key: SHAQUVGKFUZHSI-UHFFFAOYSA-N
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Description

3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid is a coumarin derivative characterized by a methoxy group at the 6-position, a lactone ring (2-oxo-2H-1-benzopyran), and a propenoic acid moiety at the 3-position. Coumarins and their derivatives are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and antitumor effects .

Properties

CAS No.

920525-93-5

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

3-(6-methoxy-2-oxochromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C13H10O5/c1-17-10-3-4-11-9(7-10)6-8(13(16)18-11)2-5-12(14)15/h2-7H,1H3,(H,14,15)

InChI Key

SHAQUVGKFUZHSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Coumarin Derivatives

One effective method involves the synthesis of coumarin derivatives followed by functionalization:

  • Starting Materials : The synthesis typically starts with 3-acetyl-2H-chromen-2-one or similar coumarin derivatives.

  • Reagents : Common reagents include glyoxalic acid and acetic anhydride, often used in the presence of catalysts like ytterbium triflate under microwave conditions. This approach facilitates the formation of the desired benzopyran structure efficiently.

  • Reaction Conditions :

    • The reaction is performed under controlled temperature and time to optimize yield.
    • For instance, a typical reaction might involve heating the mixture at a specific temperature for a defined period to promote cyclization and subsequent reactions.
  • Product Isolation : After completion, the product is usually purified using techniques such as recrystallization or chromatography.

Michael Addition Method

Another notable preparation method is through Michael addition reactions:

  • Michael Acceptors : Here, compounds such as diethyl malonate or ethyl cyanoacetate can act as Michael acceptors.

  • Base Catalysis : The reaction is often catalyzed by bases like potassium carbonate under phase transfer conditions, which enhances the nucleophilicity of the active methylene groups.

  • Cyclization and Decarboxylation : Following the Michael addition, cyclization occurs, leading to the formation of coumarin derivatives that can be further modified to yield this compound.

Comparative Analysis of Preparation Methods

To provide a clearer understanding of these methods, a comparison table is presented below:

Method Starting Materials Key Reagents Advantages Disadvantages
Coumarin Synthesis 3-acetyl-2H-chromen-2-one Glyoxalic acid, Acetic anhydride High yield, direct route Requires careful control of conditions
Michael Addition Diethyl malonate, Ethyl cyanoacetate Potassium carbonate Versatile, applicable to various substrates May require additional steps for purification

Research Findings and Applications

Recent studies have shown that derivatives of this compound exhibit significant biological activities:

  • Antitumor Activity : Compounds derived from this structure have been evaluated for their efficacy in reducing invasive behavior in fibrosarcoma cells.

  • Structure–Activity Relationship : The presence of specific substituents at various positions on the benzopyran ring can significantly influence biological activity, guiding future design efforts in drug development.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to 3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid exhibit potential anticancer properties. A study highlighted the synthesis of derivatives that target sirtuins in glioma cells, showcasing their effectiveness as anticancer agents . The mechanism of action is believed to involve the modulation of cellular pathways associated with cancer progression.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Natural products derived from plant endophytic fungi have shown promising results in inhibiting acetylcholinesterase activity, which is crucial for managing Alzheimer's disease symptoms . The IC50 values of these compounds suggest significant potential for therapeutic development.

Chromatography Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A method involving a reverse phase HPLC setup has been developed, utilizing acetonitrile and phosphoric acid as mobile phases. This technique allows for the separation and analysis of impurities, making it valuable for pharmacokinetic studies .

Antifungal Properties

The antifungal activity of this compound derivatives has been explored in various studies. A synthesis study demonstrated that certain alkoxy analogs exhibited significant fungicidal activity against common fungal pathogens, indicating their potential use as eco-friendly antifungal agents .

Case Studies

Study Focus Findings
Study on Anticancer ActivityGlioma CellsDerivatives showed effective targeting of sirtuins with potential anticancer properties .
Neuroprotective EffectsAlzheimer's DiseaseCompounds derived from endophytic fungi inhibited acetylcholinesterase with IC50 values indicating strong neuroprotective effects .
Chromatography AnalysisHPLC Method DevelopmentDeveloped a scalable HPLC method suitable for analyzing and isolating impurities in the compound .
Antifungal Activity StudyEco-friendly AgentsAlkoxy analogs demonstrated significant antifungal activity against various pathogens .

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through modulation of oxidative stress and inflammation pathways . The specific molecular targets include enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 6-Position

The 6-position substituent significantly influences the electronic, physical, and biological properties of coumarin derivatives. Key structural analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name 6-Substituent Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Properties/Applications
3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid Methoxy (-OCH₃) C₁₂H₁₀O₅ 234.21 ~4.8* Electron-donating group; potential solubility in polar solvents
3-(6-Chloro-2H-1-benzopyran-3-yl)-2-propenoic acid (JK-122) Chloro (-Cl) C₁₂H₉ClO₃ 236.65 4.55 Higher acidity due to electron-withdrawing Cl; antitumor candidate (preclinical)
6-Nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid (23) Nitro (-NO₂) C₁₀H₅NO₆ 235.16 N/A Synthetic intermediate; strong electron-withdrawing effects
6-Aminomethyl-2-oxo-2H-1-benzopyran-3-carboxylate (27a) Aminomethyl (-CH₂NH₃⁺) C₁₇H₁₃NO₄·HCl 331.75 N/A Enhanced solubility via charged NH₃⁺; modified pharmacokinetics

Notes:

  • Methoxy vs. Chloro: The methoxy group’s electron-donating nature likely reduces the acidity of the propenoic acid group compared to the chloro-substituted JK-122 (pKa 4.55) .
  • Nitro Group : The nitro substituent (strong electron-withdrawing) may increase reactivity in nucleophilic substitutions but is primarily used as a synthetic intermediate .
  • Aminomethyl: The charged amino group improves aqueous solubility, which is critical for bioavailability in drug design .

Comparison with Functional Analogs: NM-3 (Isocoumarin)

Structural and Functional Divergence

NM-3, an isocoumarin (1-oxygen atom position differs from coumarin), shares antiangiogenic properties but differs structurally:

Table 2: Functional Comparison with NM-3
Property This compound NM-3 (Isocoumarin)
Core Structure Coumarin (2-oxo-2H-1-benzopyran) Isocoumarin (1-oxo-1H-2-benzopyran)
Key Substituents 6-Methoxy, 3-propenoic acid No 6-substituent; simpler structure
Molecular Formula C₁₂H₁₀O₅ C₉H₇O₄
Biological Activity Hypothesized antiangiogenic (based on structural class) Confirmed antiangiogenic; synergizes with chemotherapy/radiotherapy
Toxicity Not reported Low systemic toxicity in preclinical models

Key Findings for NM-3 :

  • Synergy with Chemotherapy: NM-3 enhances the efficacy of 5-fluorouracil and reduces tumor volume in xenograft models .
  • Radiation Sensitivity : Combined with radiotherapy, NM-3 increases local tumor control without added toxicity .

Biological Activity

3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid, a compound classified within the flavonoid family, has garnered attention for its diverse biological activities. This article examines its mechanisms of action, potential therapeutic applications, and ongoing research in the field.

Chemical Structure and Properties

The compound is characterized by its unique benzopyran structure, which is common among biologically active molecules. The molecular formula is C13H10O5C_{13}H_{10}O_5 with a molecular weight of 246.21 g/mol. Its IUPAC name is 3-(6-methoxy-2-oxochromen-3-yl)prop-2-enoic acid. The structure features a methoxy group at the 6-position of the benzopyran ring, which contributes to its biological activity.

PropertyValue
CAS No.920525-93-5
Molecular FormulaC13H10O5
Molecular Weight246.21 g/mol
IUPAC Name3-(6-methoxy-2-oxochromen-3-yl)prop-2-enoic acid
InChI KeySHAQUVGKFUZHSI-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that flavonoids, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders.

Anti-Cancer Properties

The compound has been studied for its anti-cancer effects, particularly in inhibiting the proliferation of cancer cells. A study highlighted that derivatives of similar benzopyran compounds showed promise in reducing the invasive behavior of fibrosarcoma cells . The structure–activity relationship (SAR) analysis indicated that specific substituents at the benzopyran ring enhance anti-cancer efficacy.

Anti-inflammatory Effects

Flavonoids are also known for their anti-inflammatory properties. The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that 3-(6-Methoxy-2-oxo-2H-benzopyran-3-yl)prop-2-enoic acid significantly inhibited the growth of HT 1080 fibrosarcoma cells, suggesting its potential as an anti-cancer agent .
  • Oxidative Stress Modulation : Research indicated that this compound effectively reduced oxidative stress markers in cellular models, supporting its role as an antioxidant .
  • Anti-inflammatory Mechanism : A recent investigation found that treatment with this compound led to decreased levels of inflammatory markers in animal models, suggesting a viable pathway for therapeutic application in inflammatory diseases .

Future Directions and Applications

The ongoing research into 3-(6-Methoxy-2-oxo-2H-benzopyran-3-yl)prop-2-enoic acid aims to further elucidate its mechanisms and potential applications:

Potential Applications :

  • Pharmaceutical Development : Given its biological activities, this compound could be developed into new therapeutic agents targeting cancer and inflammatory diseases.
  • Nutraceuticals : As a natural product with health benefits, it may be incorporated into dietary supplements aimed at improving antioxidant status and reducing inflammation.

Q & A

Q. Advanced SAR Design

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) at the 6-position to modulate electronic properties and bioactivity .
  • Biological Assays : Test derivatives for enzyme inhibition (e.g., MMP inhibitors) using fluorescence-based assays, ensuring compound stability in buffer solutions .
  • Computational Modeling : Dock derivatives into target protein active sites (e.g., COX-2) using Gaussian or AutoDock .

How are stability and degradation profiles assessed under experimental conditions?

Q. Advanced Stability Studies

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13) to identify degradation products via HPLC .
  • Kinetic Analysis : Monitor half-life in solution using UV-Vis spectroscopy, correlating with substituent effects (e.g., methoxy groups enhance stability) .

What strategies are used to address low solubility in pharmacological assays?

Q. Advanced Formulation Methods

  • Co-solvents : Use DMSO:water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Encapsulation : Employ PLGA or liposomes to improve bioavailability for in vivo studies .

How are regioselectivity challenges managed during functionalization?

Q. Advanced Synthetic Chemistry

  • Protecting Groups : Temporarily block the 3-carboxylic acid with tert-butyl esters to direct electrophilic substitution to the 6-position .
  • Microwave Synthesis : Enhance regioselectivity in nitration or halogenation via controlled heating .

What analytical workflows validate compound identity in multi-step syntheses?

Q. Advanced Quality Control

  • In-line Monitoring : Use FTIR probes to track reaction progress in real-time .
  • Chiral HPLC : Resolve enantiomers if asymmetric synthesis is involved (e.g., for bioactive derivatives) .

How do researchers reconcile discrepancies between computational predictions and experimental data?

Q. Advanced Computational Validation

  • DFT Calculations : Compare predicted vs. observed NMR chemical shifts (δ) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular Dynamics : Simulate solvent effects on conformational stability to explain deviations in bioassay results .

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